Aspulvinone O

概要

説明

準備方法

合成ルートと反応条件: アスプルビノンOは、置換テトロニック酸とアルデヒドのビニログ型アルドール縮合によって合成することができます . この方法は、温和でモジュール性が高く、効率的であり、幅広い基質範囲を有しています. アルドール縮合は、アセトニトリル(MeCN)中で主にZ体異性体の生成物を与え、メタノール(MeOH)およびエタノール(EtOH)中でアルコキシ交換が起こります .

工業的生産方法: アスプルビノンOの工業的生産には、米培地におけるアスペルギルス・テルレウスの発酵が含まれます . その後、さまざまなクロマトグラフィー技術を使用して、化合物を単離および精製します .

化学反応の分析

反応の種類: アスプルビノンOは、以下を含むいくつかの種類の化学反応を起こします.

酸化: アスプルビノンOは、酸化されてさまざまな酸化誘導体を形成することができます.

還元: 還元反応は、芳香環上の官能基を修飾することができます.

置換: 置換反応は、芳香環で起こり、さまざまな誘導体の形成につながります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) および三酸化クロム (CrO₃) が含まれます.

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます.

置換: 置換反応には、多くの場合、ハロゲン (例: 臭素、塩素) や求核剤 (例: アミン、チオール) などの試薬が関与します.

形成される主要な生成物: これらの反応から形成される主要な生成物には、アスプルビノンOのさまざまな酸化、還元、および置換誘導体が含まれており、それぞれが異なる生物活性と特性を持っています .

4. 科学研究への応用

アスプルビノンOは、以下を含むいくつかの科学研究への応用があります.

科学的研究の応用

Anti-Cancer Activity

Mechanism of Action

Aspulvinone O has been identified as a potent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1), which plays a crucial role in glutamine metabolism in pancreatic ductal adenocarcinoma (PDAC) cells. By inhibiting GOT1, AO disrupts the metabolic pathways that cancer cells rely on, leading to increased oxidative stress and reduced cell proliferation.

- In Vitro Studies : Research has demonstrated that AO significantly reduces the proliferation of PDAC cells in vitro. The compound was shown to bind competitively to GOT1, as evidenced by virtual docking studies and various binding assays, including microscale thermophoresis (MST) and cellular thermal shift assays (CETSA) .

- In Vivo Studies : In xenograft models using CB17/scid mice, AO exhibited notable anti-tumor efficacy, further supporting its potential as an anti-cancer agent .

Table 1: Summary of Anti-Cancer Studies with this compound

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| PDAC | Not specified | Inhibition of GOT1 | |

| SW1990 | Not specified | Disruption of glutamine metabolism |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. The compound exhibits dual inhibition against the main protease (Mpro) and papain-like protease (PLpro) of the virus.

- Enzyme Kinetics : AO demonstrated competitive inhibition against SARS-CoV-2 Mpro with an IC50 value of 12.41 ± 2.40 µM and against PLpro with an IC50 value of 21.34 ± 0.94 µM . This suggests that AO could be a candidate for therapeutic development against COVID-19.

Table 2: Antiviral Activity of this compound

| Target Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| SARS-CoV-2 Mpro | 12.41 ± 2.40 | Competitive |

| SARS-CoV-2 PLpro | 21.34 ± 0.94 | Competitive |

Synthetic Chemistry

The synthesis of this compound has been explored to enhance its availability and study its derivatives' pharmacological properties. Recent advancements include:

- Synthesis Methodology : A modular synthetic approach has been developed, allowing for efficient production of AO and its analogues under mild conditions . This method broadens the substrate scope and may facilitate further research into related compounds.

- Derivatives and Their Activities : Various analogues have been synthesized, showing promising biological activities, including antibacterial and anti-inflammatory effects .

Table 3: Synthesis Overview

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Modular synthesis | Anti-cancer, antiviral |

| Aspulvinone E | Modular synthesis | Anti-SARS-CoV-2 |

作用機序

アスプルビノンOは、グルタミン代謝に関与する酵素であるアスパラギン酸トランスアミナーゼ1 (GOT1) を標的とすることで効果を発揮します . GOT1を阻害することで、アスプルビノンOは、ニコチンアミドアデニンジヌクレオチドリン酸 (NADPH) の産生を支える代謝経路を妨げ、膵管腺癌細胞において酸化ストレスと細胞増殖の抑制を引き起こします . この化合物は、GOT1の活性部位におけるTrp141と疎水性相互作用、およびThr110とSer256との水素結合を形成します .

6. 類似化合物の比較

アスプルビノンOは、アスプルビノンE、P、Q、およびRなどの化合物を含む、アスプルビノン類のより大きなファミリーの一部です . これらの化合物は、類似のコア構造を共有していますが、芳香環上の置換基が異なります. アスプルビノンOは、GOT1に対する強力な阻害活性と、抗腫瘍剤としての可能性があるという点でユニークです .

類似化合物のリスト:

- アスプルビノンE

- アスプルビノンP

- アスプルビノンQ

- アスプルビノンR

- 化合物60

- 化合物61

アスプルビノンOは、その特定の生物活性と潜在的な治療用途により、その類似体の中で際立っています.

類似化合物との比較

- Aspulvinone E

- Aspulvinone P

- Aspulvinone Q

- Aspulvinone R

- Compound 60

- Compound 61

Aspulvinone O stands out among its analogues for its specific bioactivity and potential therapeutic applications.

生物活性

Aspulvinone O (AO) is a naturally occurring compound derived from the fungus Aspergillus terreus, which has garnered attention for its significant biological activities, particularly as an inhibitor of glutamate oxaloacetate transaminase 1 (GOT1). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of GOT1

this compound has been identified as a potent inhibitor of GOT1, an enzyme that plays a crucial role in glutamine metabolism. Cancer cells, especially pancreatic ductal adenocarcinoma (PDAC) cells, exhibit a dependency on glutamine for their growth and survival. By inhibiting GOT1, AO disrupts the metabolic pathways that cancer cells rely on, leading to increased oxidative stress and reduced cell proliferation. The binding affinity of AO to GOT1 has been confirmed through various methods including virtual docking and cellular thermal shift assays, demonstrating its potential as a therapeutic agent against PDAC .

Biological Activities

Antitumor Properties

Research indicates that AO significantly reduces the proliferation of PDAC cells both in vitro and in vivo. In xenograft models, treatment with AO resulted in decreased tumor growth, highlighting its potential as an anti-tumor agent. The compound's ability to sensitize cancer cells to oxidative stress further supports its role in cancer therapy .

Antidiabetic Effects

In addition to its anticancer properties, this compound has shown promise in managing hyperglycemia. Studies have revealed that AO exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making AO a candidate for diabetes management .

Summary of Key Studies

Case Studies

- Pancreatic Ductal Adenocarcinoma (PDAC) : A study conducted on PDAC cell lines demonstrated that AO effectively inhibits cell growth by targeting GOT1, leading to enhanced oxidative stress and apoptosis in cancer cells .

- Diabetes Management : In vivo studies involving diabetic mice indicated that AO significantly suppressed increases in blood glucose levels after meals by inhibiting α-glucosidase activity .

特性

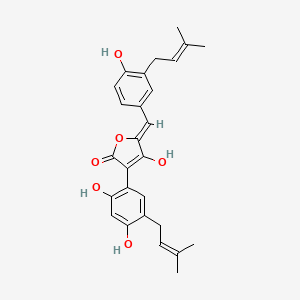

IUPAC Name |

(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWCROWFXOMDG-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。